4-Benzyl-1,4-oxazepan-3-one
Overview
Description
4-Benzyl-1,4-oxazepan-3-one is a heterocyclic organic compound that belongs to the oxazepine familyThis compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 4-Benzyl-1,4-oxazepan-3-one involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This method allows the formation of benzo[b][1,4]oxazepine derivatives through a 7-endo-dig cyclization mechanism .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk custom synthesis and procurement. Companies like ChemScene and Ambeed offer bulk manufacturing and sourcing of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1,4-oxazepan-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield benzyl oxazepine derivatives with different functional groups.
Scientific Research Applications
4-Benzyl-1,4-oxazepan-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 4-Benzyl-1,4-oxazepan-3-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Benzyl-1,4-oxazepan-3-one include:
1,4-Benzodiazepines: These compounds share a similar heterocyclic structure and are known for their therapeutic effects, particularly in treating anxiety and insomnia.
Oxazepam: A benzodiazepine derivative with similar pharmacological properties
Uniqueness
Unlike other similar compounds, it has shown promise in a broader range of scientific research fields, including chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-benzyl-1,4-oxazepan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12-10-15-8-4-7-13(12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTFNRBQFFGXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)COC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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